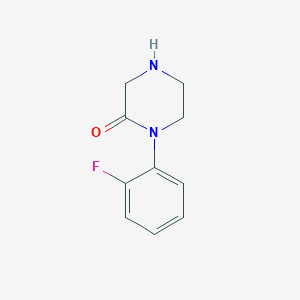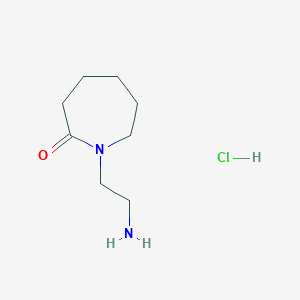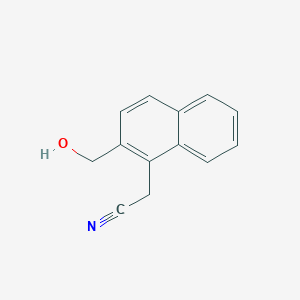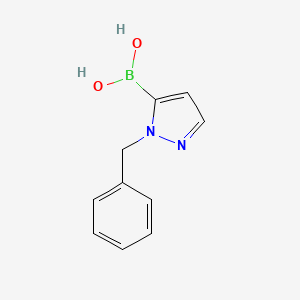![molecular formula C10H16O4 B11901900 (1,4-Dioxaspiro[4.5]decan-2-yl)acetic acid CAS No. 63069-05-6](/img/structure/B11901900.png)
(1,4-Dioxaspiro[4.5]decan-2-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,4-Dioxaspiro[4.5]decan-2-yl)acetic acid is a unique organic compound characterized by its spirocyclic structure. The compound features a 1,4-dioxaspiro[4.5]decane ring system attached to an acetic acid moiety. This structure imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,4-Dioxaspiro[4.5]decan-2-yl)acetic acid typically involves the formation of the spirocyclic ring system followed by the introduction of the acetic acid group. One common method starts with 2-acetylcyclohexanone, which undergoes ethylene ketal formation to yield 6-(1-iodovinyl)-1,4-dioxaspiro[4.5]decane. This intermediate is then subjected to hydrazone formation and iodination, followed by aminocarbonylation in the presence of a palladium-phosphine precatalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 2-(1,4-Dioxaspiro[4.5]decan-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound.
Substitution: The spirocyclic ring system allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学的研究の応用
2-(1,4-Dioxaspiro[4.5]decan-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions
特性
CAS番号 |
63069-05-6 |
|---|---|
分子式 |
C10H16O4 |
分子量 |
200.23 g/mol |
IUPAC名 |
2-(1,4-dioxaspiro[4.5]decan-3-yl)acetic acid |
InChI |
InChI=1S/C10H16O4/c11-9(12)6-8-7-13-10(14-8)4-2-1-3-5-10/h8H,1-7H2,(H,11,12) |
InChIキー |
DHIZOSFMDGSDDO-UHFFFAOYSA-N |
正規SMILES |
C1CCC2(CC1)OCC(O2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-methyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine](/img/structure/B11901850.png)




![2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B11901880.png)
![2-Methyl-1H-naphtho[1,2-d]imidazol-5-ol](/img/structure/B11901883.png)




